molecular formula C10H14BrN4O5P B12605204 Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- CAS No. 643028-90-4

Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-

Cat. No.: B12605204
CAS No.: 643028-90-4
M. Wt: 381.12 g/mol
InChI Key: OOACYIZFVDOYQJ-UHFFFAOYSA-N
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Description

Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is a complex organic compound characterized by its unique structure, which includes a phosphonic acid group, a brominated purine ring, and a hydroxybutoxy side chain.

Preparation Methods

The synthesis of phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- typically involves multiple steps, including the bromination of purine derivatives, the formation of hydroxybutoxy intermediates, and the introduction of the phosphonic acid group. Common synthetic routes include:

Chemical Reactions Analysis

Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The bromine atom in the purine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or thiol compounds.

    Hydrolysis: The hydroxybutoxy side chain can undergo hydrolysis under acidic or basic conditions to form corresponding hydroxy acids.

Scientific Research Applications

Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets and pathways. The brominated purine ring can interact with nucleic acids and enzymes, potentially inhibiting their function. The hydroxybutoxy side chain and phosphonic acid group contribute to the compound’s binding affinity and specificity. These interactions can lead to the modulation of biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- can be compared with other similar compounds, such as:

Properties

CAS No.

643028-90-4

Molecular Formula

C10H14BrN4O5P

Molecular Weight

381.12 g/mol

IUPAC Name

[3-(6-bromopurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid

InChI

InChI=1S/C10H14BrN4O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-16)1-2-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,17,18,19)

InChI Key

OOACYIZFVDOYQJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=N1)Br)N=CN2C(CCOCP(=O)(O)O)CO

Origin of Product

United States

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